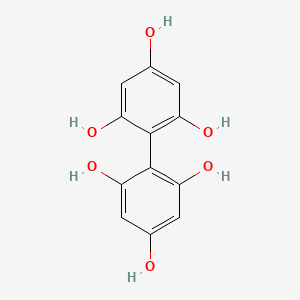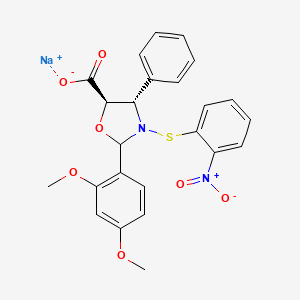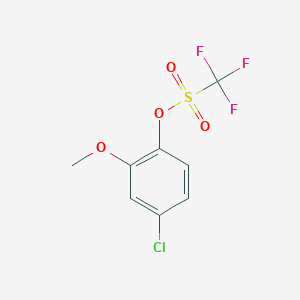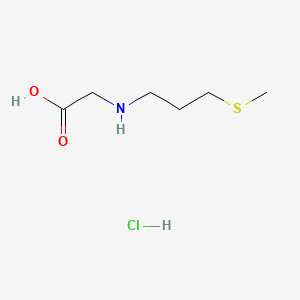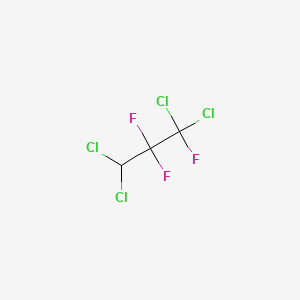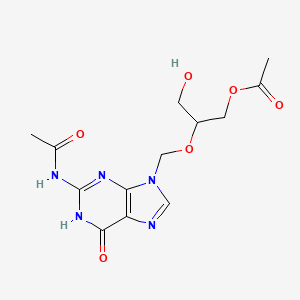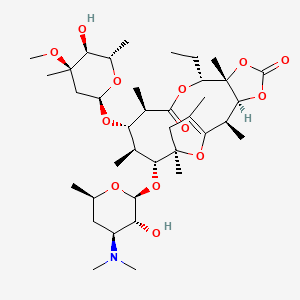
Cycloester Erythromycin Enol Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloester Erythromycin Enol Ether is a derivative of Erythromycin A Enol Ether, which is an impurity of Erythromycin . Erythromycin is a well-known macrolide antibiotic used to treat various bacterial infections. This compound retains some of the structural features of Erythromycin, making it an interesting compound for research and development in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
Cycloester Erythromycin Enol Ether is typically synthesized from Erythromycin A Enol Ether through a series of chemical reactions. The process involves the formation of the enol ether intermediate, followed by cyclization to form the cycloester structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product .
化学反应分析
Types of Reactions
Cycloester Erythromycin Enol Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .
科学研究应用
Cycloester Erythromycin Enol Ether has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cycloester Erythromycin Enol Ether involves its interaction with bacterial ribosomes, similar to Erythromycin. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism disrupts the growth and replication of susceptible bacteria.
相似化合物的比较
Cycloester Erythromycin Enol Ether can be compared with other similar compounds, such as:
Erythromycin A Enol Ether: The parent compound from which it is derived.
Clarithromycin: Another macrolide antibiotic with similar structural features.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other macrolides .
属性
分子式 |
C38H63NO13 |
|---|---|
分子量 |
741.9 g/mol |
IUPAC 名称 |
(2R,3S,7S,8R,11R,12S,13S,14R,15R)-14-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,7,11,13,15,17-hexamethyl-4,6,9,18-tetraoxatricyclo[13.2.1.03,7]octadec-1(17)-ene-5,10-dione |
InChI |
InChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1 |
InChI 键 |
LRWLNXGYFLIVFX-MUIXFKRTSA-N |
手性 SMILES |
CC[C@@H]1[C@]2([C@H]([C@H](C3=C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
规范 SMILES |
CCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


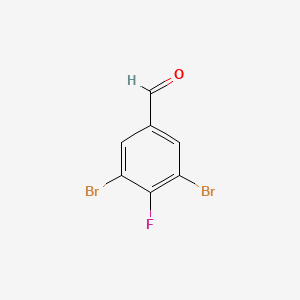
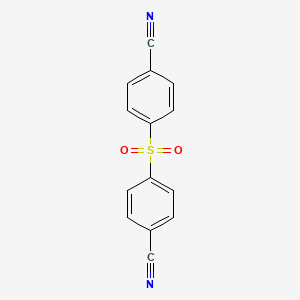
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
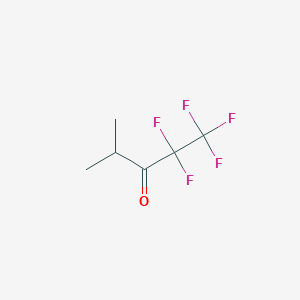
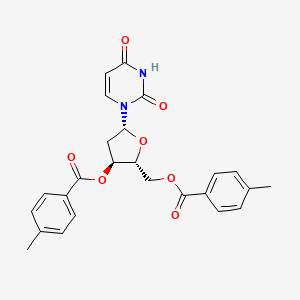
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
